1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride
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Overview
Description
1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bipyrrolidine moiety, which is a bicyclic structure containing two pyrrolidine rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride typically involves the reaction of 2,2’-bipyrrolidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure consistency and quality. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyrrolidine moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The bipyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2’-Bipyrrolidine: A related compound with similar structural features but different functional groups.
1-{[2,2’-Bipyrrolidin]-1-yl}propan-1-one hydrochloride: A homologous compound with an additional carbon atom in the alkyl chain.
Uniqueness: 1-{[2,2’-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride is unique due to its specific combination of the bipyrrolidine moiety and ethanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H19ClN2O |
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Molecular Weight |
218.72 g/mol |
IUPAC Name |
1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-8(13)12-7-3-5-10(12)9-4-2-6-11-9;/h9-11H,2-7H2,1H3;1H |
InChI Key |
FMDLTZSJHGHICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2CCCN2.Cl |
Origin of Product |
United States |
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